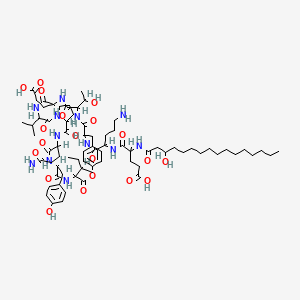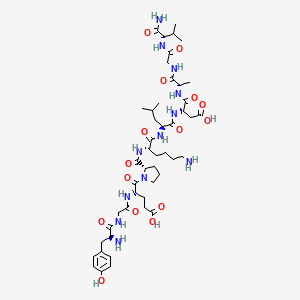![molecular formula C27H34O10 B1678971 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) CAS No. 90409-78-2](/img/structure/B1678971.png)
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
Overview
Description
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is a biodegradable polymer used as a matrix for local delivery of carmustine, a chemotherapy drug. It is commonly known for its application in the Gliadel® wafer, which is implanted in the brain to treat malignant gliomas. The polymer slowly degrades, releasing carmustine directly into the brain, bypassing the blood-brain barrier .
Preparation Methods
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is a random copolymer of poly[1,3-bis(carboxyphenoxy)propane-co-sebacic-acid] in a 20:80 ratio. The synthesis involves the polymerization of 1,3-bis(carboxyphenoxy)propane and sebacic acid under specific conditions . Industrial production methods include the formation of preformed implants or in situ forming implants, which are then loaded with carmustine .
Chemical Reactions Analysis
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) undergoes hydrolysis, which is the primary reaction leading to its biodegradation. This reaction is facilitated by the presence of water in the biological environment, resulting in the gradual release of carmustine . The major product formed from this reaction is the carmustine drug, which is then available for therapeutic action .
Scientific Research Applications
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) has significant applications in the medical field, particularly in the treatment of brain tumors. The Gliadel® wafer, which contains 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) and carmustine, has been shown to improve survival rates in patients with malignant gliomas . The polymer’s ability to bypass the blood-brain barrier and deliver chemotherapy directly to the tumor site makes it a valuable tool in oncology . Additionally, 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is being explored for other localized drug delivery systems .
Mechanism of Action
The mechanism of action of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) involves its gradual degradation in the brain, releasing carmustine over time. Carmustine exerts its effects by alkylating and cross-linking DNA and RNA strands, thereby interfering with the replication and transcription processes in cancer cells . This leads to cell death and a reduction in tumor size .
Comparison with Similar Compounds
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is unique due to its specific copolymer composition and its application in localized drug delivery systems. Similar compounds include other biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(orthoester) polymers . 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)’s ability to deliver carmustine directly to the brain sets it apart from these other polymers .
Properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid;decanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6.C10H18O4/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2-9H,1,10-11H2,(H,18,19)(H,20,21);1-8H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNJRBSXBYXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238165 | |
| Record name | Polifeprosan 20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90409-78-2 | |
| Record name | Polifeprosan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polifeprosan 20 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polifeprosan 20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)
![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)











